Romidepsin

Catalog No.
S548555
CAS No.
128517-07-7
M.F
C24H36N4O6S2
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romidepsin

CAS Number

128517-07-7

Product Name

Romidepsin

IUPAC Name

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-HMLXJHLFSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax.

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Description

The exact mass of the compound Romidepsin is 540.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Romidepsin, also known as depsipeptide or FK228, is a naturally occurring anticancer agent isolated from the bacterium Chromobacterium violaceum []. It has emerged as a significant drug in treating cutaneous T-cell lymphoma (CTCL) and other peripheral T-cell lymphomas (PTCLs) for patients who haven't responded to other therapies [, ].


Molecular Structure Analysis

Romidepsin possesses a unique bicyclic depsipeptide structure containing six amino acid residues linked by alternating ester and amide bonds []. Key features include:

  • A disulfide bridge between cysteine residues, contributing to its stability [].
  • A terminal thiol group (free sulfhydryl group) essential for its antitumor activity [].

Chemical Reactions Analysis

  • Synthesis: Romidepsin is a natural product isolated from bacterial fermentation, and its large-scale synthesis remains challenging [].
  • Mechanism of Action: Romidepsin acts as a prodrug. Within the cell, the disulfide bond undergoes reduction, releasing the active thiol group, which binds to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity []. This is discussed further in the Mechanism of Action section.
  • Decomposition: Specific decomposition pathways for romidepsin haven't been extensively studied in scientific literature.

Physical And Chemical Properties Analysis

  • Molecular Formula: C61H89N13O21S2 []
  • Molecular Weight: 1407.7 g/mol []
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Not readily available in scientific literature (likely decomposes before boiling).
  • Solubility: Poorly soluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Sensitive to light and moisture [].

Romidepsin belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which regulate gene expression. By inhibiting HDACs, romidepsin disrupts this regulation, leading to the activation of tumor suppressor genes and the induction of cell death (apoptosis) in cancer cells [, ].

Romidepsin is a potent drug with several safety concerns:

  • Toxicity: Common side effects include nausea, fatigue, vomiting, diarrhea, and low blood counts [].
  • Teratogenicity: Romidepsin can cause birth defects and is contraindicated in pregnancy [].
  • Genotoxicity: Studies suggest potential for DNA damage, requiring caution during administration [].

Romidepsin is a naturally occurring antitumor agent isolated from the bacterium Chromobacterium violaceum []. It belongs to a class of drugs known as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Romidepsin specifically inhibits a subset of HDACs, known as class I HDACs []. This inhibition disrupts the normal function of HDACs, leading to changes in gene expression that can have anti-cancer effects.

Mechanism of Action in Cancer

The anti-cancer activity of romidepsin is thought to be due to its multiple effects on cancer cells. These include:

  • Induction of cell death (apoptosis): Romidepsin can trigger the programmed cell death pathway in cancer cells [].
  • Cell cycle arrest: Romidepsin can block the cell cycle at various stages, preventing cancer cells from dividing [].
  • Suppression of tumor growth factors: Romidepsin can downregulate the production of factors that promote tumor growth and survival [].

These effects of romidepsin are being investigated in pre-clinical and clinical studies for the treatment of various cancers.

Research Applications

Romidepsin has been studied in clinical trials for the treatment of several types of cancer, including:

  • Cutaneous T-cell lymphoma (CTCL): Romidepsin is approved by the US Food and Drug Administration (FDA) for the treatment of patients with CTCL who have received at least one prior systemic therapy [].
  • Peripheral T-cell Lymphoma (PTCL): Romidepsin is also approved by the FDA for the treatment of patients with PTCL who have received at least one prior therapy [].
  • Other cancers: Romidepsin is being investigated in clinical trials for the treatment of other cancers, such as ovarian cancer, acute myeloid leukemia (AML), and multiple myeloma [].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

540.20762723 g/mol

Monoisotopic Mass

540.20762723 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX3T89XQBK

Drug Indication

Romidepsin is indicated for the treatment of cutaneous T-cell lymphoma (CTCL) in adult patients who have received at least one prior systemic therapy.
FDA Label
treatment of peripheral T-cell lymphoma (PTCL),
Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

Absorption Distribution and Excretion

Romidepsin exhibited linear pharmacokinetics at standard doses.
44.5L
8.4L/h

Metabolism Metabolites

Romidepsin undergoes extensive hepatic metabolism in vitro primarily by CYP3A4 with minor contribution from CYP3A5, CYP1A1, CYP2B6 and CYP2C19.

Wikipedia

Romidepsin

Biological Half Life

Approximately 3 hours

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Saijo K, Imamura J, Narita K, Oda A, Shimodaira H, Katoh T, Ishioka C. Biochemical, biological, and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Cancer Sci. 2014 Dec 10. doi: 10.1111/cas.12585. [Epub ahead of print] PubMed PMID: 25492515.
2: Foss F, Coiffier B, Horwitz S, Pro B, Prince HM, Sokol L, Greenwood M, Lerner A, Caballero D, Baran E, Kim E, Nichols J, Balser B, Wolfson J, Whittaker S. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma. Biomark Res. 2014 Sep 8;2:16. doi: 10.1186/2050-7771-2-16. eCollection 2014. PubMed PMID: 25279222; PubMed Central PMCID: PMC4181623.
3: Oda A, Saijo K, Ishioka C, Narita K, Katoh T, Watanabe Y, Fukuyoshi S, Takahashi O. Predicting the structures of complexes between phosphoinositide 3-kinase (PI3K) and romidepsin-related compounds for the drug design of PI3K/histone deacetylase dual inhibitors using computational docking and the ligand-based drug design approach. J Mol Graph Model. 2014 Nov;54:46-53. doi: 10.1016/j.jmgm.2014.08.007. Epub 2014 Sep 8. PubMed PMID: 25254927.
4: Yu P, Petrus MN, Ju W, Zhang M, Conlon KC, Nakagawa M, Maeda M, Bamford RN, Waldmann TA. Augmented efficacy with the combination of blockade of the Notch-1 pathway, bortezomib and romidepsin in a murine MT-1 adult T-cell leukemia model. Leukemia. 2014 Aug 14. doi: 10.1038/leu.2014.241. [Epub ahead of print] PubMed PMID: 25118879.
5: Finn N, Larouche JF. Romidepsin used as monotherapy in sequence with allogeneic stem cell transplant in a patient with peripheral T-cell lymphoma. Case Rep Hematol. 2014;2014:404078. doi: 10.1155/2014/404078. Epub 2014 Jul 7. PubMed PMID: 25105035; PubMed Central PMCID: PMC4109362.
6: Satwani P, Bavishi S, Saha A, Zhao F, Ayello J, van de Ven C, Chu Y, Cairo MS. Upregulation of NKG2D ligands in acute lymphoblastic leukemia and non-Hodgkin lymphoma cells by romidepsin and enhanced in vitro and in vivo natural killer cell cytotoxicity. Cytotherapy. 2014 May 20. pii: S1465-3249(14)00548-9. doi: 10.1016/j.jcyt.2014.03.008. [Epub ahead of print] PubMed PMID: 24856896.
7: Romidepsin is effective and well-tolerated in patients ≥60 years old with relapsed or refractory peripheral T-cell lymphoma (PTCL): analysis from phase 2 trials. Clin Adv Hematol Oncol. 2014 Feb;12(2 Suppl 5):17-8. PubMed PMID: 24852793.
8: Wei DG, Chiang V, Fyne E, Balakrishnan M, Barnes T, Graupe M, Hesselgesser J, Irrinki A, Murry JP, Stepan G, Stray KM, Tsai A, Yu H, Spindler J, Kearney M, Spina CA, McMahon D, Lalezari J, Sloan D, Mellors J, Geleziunas R, Cihlar T. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing. PLoS Pathog. 2014 Apr 10;10(4):e1004071. doi: 10.1371/journal.ppat.1004071. eCollection 2014 Apr. PubMed PMID: 24722454; PubMed Central PMCID: PMC3983056.
9: Karthik S, Sankar R, Varunkumar K, Ravikumar V. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells. Biomed Pharmacother. 2014 Apr;68(3):327-34. doi: 10.1016/j.biopha.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24485799.
10: Coiffier B, Pro B, Prince HM, Foss F, Sokol L, Greenwood M, Caballero D, Morschhauser F, Wilhelm M, Pinter-Brown L, Padmanabhan Iyer S, Shustov A, Nielsen T, Nichols J, Wolfson J, Balser B, Horwitz S. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses. J Hematol Oncol. 2014 Jan 23;7(1):11. doi: 10.1186/1756-8722-7-11. PubMed PMID: 24456586; PubMed Central PMCID: PMC4016573.

Explore Compound Types